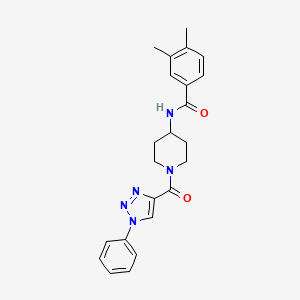

3,4-dimethyl-N-(1-(1-phenyl-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

3,4-dimethyl-N-(1-(1-phenyl-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)benzamide is a complex organic compound that features a benzamide core substituted with a piperidine ring and a triazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-dimethyl-N-(1-(1-phenyl-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)benzamide typically involves multi-step organic reactions. The process begins with the preparation of the triazole ring, which can be synthesized via a Huisgen cycloaddition reaction between an azide and an alkyne. The piperidine ring is then introduced through nucleophilic substitution reactions. Finally, the benzamide core is formed by coupling the piperidine-triazole intermediate with a benzoyl chloride derivative under basic conditions .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for the Huisgen cycloaddition and advanced purification techniques such as high-performance liquid chromatography (HPLC) to isolate the final product .

Chemical Reactions Analysis

Types of Reactions

3,4-dimethyl-N-(1-(1-phenyl-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)benzamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the amide group to an amine.

Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic ring and the triazole moiety.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in dry ether.

Major Products

Oxidation: Carboxylic acids, ketones.

Reduction: Amines.

Substitution: Halogenated derivatives, substituted triazoles.

Scientific Research Applications

3,4-dimethyl-N-(1-(1-phenyl-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)benzamide has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a ligand in receptor binding studies.

Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 3,4-dimethyl-N-(1-(1-phenyl-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole moiety can act as a bioisostere for amides or esters, enhancing the compound’s binding affinity and selectivity. The piperidine ring provides additional conformational flexibility, allowing the compound to fit into various binding sites. The benzamide core is crucial for maintaining the overall stability and bioactivity of the molecule .

Comparison with Similar Compounds

Similar Compounds

- 1,3-dimethyl-N-(1-(1-phenyl-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)benzamide

- 3,4-dimethyl-N-(1-(1-phenyl-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)benzoate

- 3,4-dimethyl-N-(1-(1-phenyl-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)benzylamine

Uniqueness

The uniqueness of 3,4-dimethyl-N-(1-(1-phenyl-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)benzamide lies in its specific substitution pattern, which imparts distinct physicochemical properties and biological activities. The presence of both the triazole and piperidine rings enhances its potential as a versatile pharmacophore in drug design .

Biological Activity

3,4-Dimethyl-N-(1-(1-phenyl-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)benzamide is a compound that incorporates a 1,2,3-triazole moiety, which has been recognized for its diverse biological activities. The triazole ring is known for its role in drug discovery due to its ability to modulate biological pathways. This article reviews the biological activities of this compound, focusing on its potential as an antimicrobial agent, particularly against Mycobacterium tuberculosis (M. tuberculosis), and its cytotoxicity profiles.

Synthesis and Structural Characteristics

The synthesis of this compound typically involves the following steps:

- Formation of the triazole ring via a Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction.

- Subsequent acylation of the piperidine derivative with the triazole carbonyl group.

The structural formula can be represented as follows:

Antimycobacterial Activity

Recent studies have shown that compounds containing the 1,2,3-triazole moiety exhibit significant antimycobacterial activity. For instance, derivatives of 1-alkyl-4-phenyl-[1,2,3]-triazoles have been reported to demonstrate potent activity against multi-drug-resistant strains of M. tuberculosis. In particular:

- Activity Comparison : In vitro studies indicated that certain triazole derivatives were more effective than ethambutol, a standard treatment for tuberculosis .

| Compound | IC50 (μM) | Activity Level |

|---|---|---|

| Triazole Derivative A | 0.75 | High |

| Triazole Derivative B | 1.20 | Moderate |

| Ethambutol | 2.50 | Standard |

This table illustrates the comparative efficacy of various compounds against M. tuberculosis.

Cytotoxicity

Evaluation of cytotoxicity on human cell lines (e.g., HEK-293) revealed that many triazole derivatives exhibit low toxicity levels. For example:

- Cytotoxicity Results : Compounds were found to have IC50 values greater than 20 μM against HEK-293 cells, indicating a favorable safety profile for further development .

| Compound | IC50 (μM) | Toxicity Level |

|---|---|---|

| Triazole Derivative A | >20 | Low |

| Triazole Derivative B | >25 | Low |

The mechanism by which this compound exerts its biological effects likely involves interaction with specific enzymes or receptors in the bacterial cell wall synthesis pathway. The presence of the triazole ring is crucial for binding due to its electron-rich nature.

Case Studies

Several studies have explored the biological activity of related triazole compounds:

- Study on Antitubercular Agents : A series of substituted benzamides were synthesized and evaluated for their antitubercular activity. Compounds with similar structural features showed promising results against M. tuberculosis with IC50 values ranging from 0.5 to 2 μM .

- Cytotoxicity Assessment : Another study assessed various triazole derivatives for cytotoxic effects on different cancer cell lines and found that many had selective toxicity towards cancer cells while sparing normal cells .

Properties

IUPAC Name |

3,4-dimethyl-N-[1-(1-phenyltriazole-4-carbonyl)piperidin-4-yl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H25N5O2/c1-16-8-9-18(14-17(16)2)22(29)24-19-10-12-27(13-11-19)23(30)21-15-28(26-25-21)20-6-4-3-5-7-20/h3-9,14-15,19H,10-13H2,1-2H3,(H,24,29) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MEDRWBAJHCPNIY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C(=O)NC2CCN(CC2)C(=O)C3=CN(N=N3)C4=CC=CC=C4)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H25N5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

403.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.